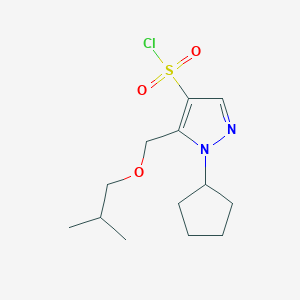

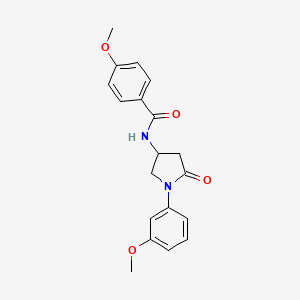

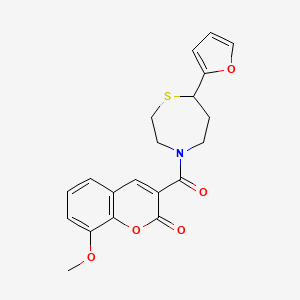

1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as HDQ, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various applications. HDQ is a quinoxaline derivative that possesses unique properties, making it an attractive candidate for use in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, while not directly mentioned in the available literature, is related to various research applications involving quinoxalinone derivatives. For instance, studies have explored the synthesis and characterization of quinoxalinone compounds and their potential as bioactive molecules. The synthesis of quinoxalinones often involves reactions with o-phenylenediamines and various carbonyl compounds, aiming to investigate their structural and physicochemical properties (Suschitzky et al., 1975).

Pharmaceutical Applications

Quinoxalinone derivatives have been studied for their potential in various pharmaceutical applications. For example, the synthesis and evaluation of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate derivatives demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of quinoxalinone compounds in developing new antibacterial agents (Asghari et al., 2014).

Antioxidant Activity

The antioxidant activity of quinoxalinone derivatives has also been explored. The study of deferiprone-cyclodextrin conjugates, which include quinoxalinone structures, showed their potential in mitigating iron overload and protecting against oxidative stress caused by reactive oxygen species (ROS), suggesting applications in treating diseases associated with oxidative stress (Puglisi et al., 2012).

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds have been found to interact with alpha-1 adrenoreceptors . These receptors are located in various tissues, including the human prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra .

Mode of Action

Compounds with similar structures, such as silodosin, have been found to act as selective antagonists of post-synaptic alpha-1 adrenoreceptors . Blockade of these receptors can cause smooth muscle in these tissues to relax, resulting in an improvement in urine flow and a reduction in symptoms of benign prostatic hyperplasia (BPH) .

Biochemical Pathways

Similar compounds have been found to affect the signaling pathways associated with alpha-1 adrenoreceptors . These pathways play a crucial role in the regulation of smooth muscle tone and thus can influence urinary function .

Pharmacokinetics

Similar compounds have been found to have specific adme (absorption, distribution, metabolism, and excretion) properties that influence their bioavailability .

Result of Action

Similar compounds have been found to cause relaxation of smooth muscle in tissues where alpha-1 adrenoreceptors are present, leading to an improvement in urine flow and a reduction in bph symptoms .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

Propiedades

IUPAC Name |

1-(3-hydroxypropyl)-3,3-dimethyl-4H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2)12(17)15(8-5-9-16)11-7-4-3-6-10(11)14-13/h3-4,6-7,14,16H,5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZQINWCDWDTDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=CC=CC=C2N1)CCCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2942185.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2942190.png)

![N-cyclopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2942195.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2942199.png)